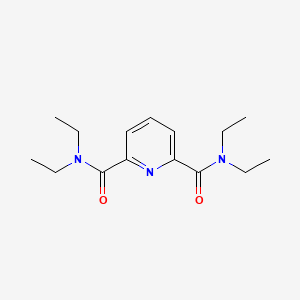
2,6-Pyridinedicarboxamide, N,N,N',N'-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.362 g/mol . It is known for its role as a tridentate ligand in coordination chemistry, forming stable complexes with transition metals such as copper and nickel . This compound is characterized by its high boiling point of 474.9°C at 760 mmHg and a density of 1.069 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- typically involves the reaction of 2,6-pyridinedicarboxylic acid with diethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{2,6-Pyridinedicarboxylic acid} + \text{Diethylamine} \rightarrow \text{2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like copper and nickel.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of amide groups.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) bromide in solvents like acetonitrile.
Substitution Reactions: May involve reagents like alkyl halides under basic conditions.
Major Products
Coordination Complexes: Formation of metal-ligand complexes such as Cu(II) and Ni(II) complexes.
Substitution Products: Depending on the substituents introduced, various substituted amides can be formed.
Scientific Research Applications
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying metal-ligand interactions.
Catalysis: Employed in catalytic organic transformations, including ethylene oligomerization.
Sensing and Recognition: Utilized in the development of sensors for detecting metal ions and other analytes.
Biological Studies: Investigated for its potential role in stabilizing reactive species and modeling metalloenzyme active sites.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- primarily involves its ability to act as a tridentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms . This coordination stabilizes the metal center and can influence the reactivity and properties of the metal complex. The molecular targets include transition metal ions, and the pathways involved are related to coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarboxylic Acid: A precursor in the synthesis of 2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl-.
2,6-Pyridinedicarboxylic Acid Dimethyl Ester: Another derivative used in similar coordination chemistry applications.
2,6-Pyridinedicarboxamide: The parent compound without the tetraethyl substitution.
Uniqueness
2,6-Pyridinedicarboxamide, N,N,N’,N’-tetraethyl- is unique due to its tetraethyl substitution, which enhances its solubility and steric properties, making it a more versatile ligand in coordination chemistry . This modification allows for the formation of more stable and diverse metal complexes compared to its non-substituted counterparts .
Properties
CAS No. |
36763-33-4 |
|---|---|
Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-5-17(6-2)14(19)12-10-9-11-13(16-12)15(20)18(7-3)8-4/h9-11H,5-8H2,1-4H3 |
InChI Key |
JGTCZTPAGDJFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















